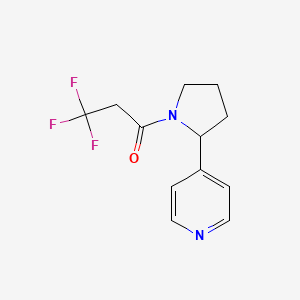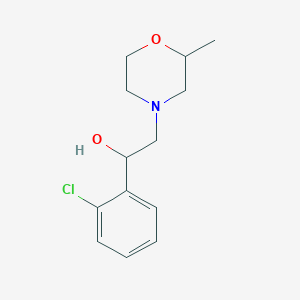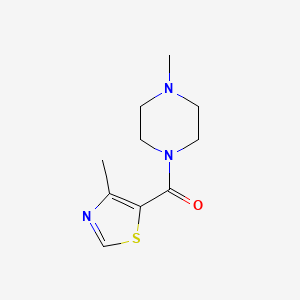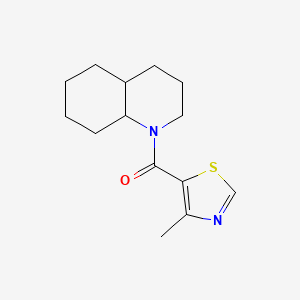![molecular formula C13H22N2OS B7544551 2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTMT and is a heterocyclic organic compound that belongs to the family of morpholines. DMTMT has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of DMTMT is not fully understood. However, it is believed that DMTMT inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
DMTMT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMTMT inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
实验室实验的优点和局限性
The advantages of using DMTMT in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using DMTMT in lab experiments. One limitation is that the mechanism of action of DMTMT is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, DMTMT may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DMTMT. One direction is to further investigate the mechanism of action of DMTMT and its effects on various enzymes. Another direction is to explore the potential therapeutic applications of DMTMT, particularly in the treatment of neurological disorders. Additionally, research could focus on the development of novel materials using DMTMT as a building block. Finally, future studies could investigate the potential off-target effects of DMTMT and ways to mitigate these effects.
Conclusion
In conclusion, DMTMT is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMTMT is relatively simple, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMTMT could lead to the development of novel materials and potential therapeutic agents.
合成方法
The synthesis of DMTMT involves the reaction of morpholine with 2-propan-2-yl-1,3-thiazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction to form DMTMT. The synthesis of DMTMT is relatively simple and can be performed in a laboratory setting.
科学研究应用
DMTMT has been studied for its potential applications in various fields including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMTMT has been investigated for its potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes. In materials science, DMTMT has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, DMTMT has been investigated for its potential as a reagent in various reactions.
属性
IUPAC Name |
2,6-dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)13-14-12(8-17-13)7-15-5-10(3)16-11(4)6-15/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWLYLJYBZESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)

![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)

![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)
